Compound Description: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It exhibits potent and selective inhibition against EGFR harboring sensitizing mutations (EGFRm) and the T790M resistance mutation, which are commonly observed in non-small cell lung cancer (NSCLC) [].
Relevance: Osimertinib contains a (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety as a crucial pharmacophore for its activity []. This structural motif is also present in N-Ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride, suggesting potential similarities in their binding interactions with biological targets, although their specific activities may differ.
Compound Description: This compound is also a third-generation EGFR-TKI, demonstrating efficacy in treating cancers with EGFR T790M and L858R mutations [].
Relevance: Similar to osimertinib, this compound shares the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety with N-Ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride. The presence of this common substructure suggests a potential for shared binding modes and pharmacological properties [].
Compound Description: This molecule is a third-generation EGFR-TKI effective in treating cancers with EGFR T790M and L858R mutations [].
Relevance: Although this compound doesn't directly share the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety with N-Ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride, it belongs to the same class of third-generation EGFR-TKIs as the previous two compounds. This suggests that N-Ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride, by virtue of sharing a key structural motif with other EGFR-TKIs, might also possess some affinity for the EGFR tyrosine kinase, albeit potentially with different binding affinities and selectivity profiles [].
Compound Description: This compound is another example of a third-generation EGFR-TKI effective against cancers with EGFR T790M and L858R mutations [].
Relevance: Like the previous compound, this molecule, while not directly sharing the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety with N-Ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride, belongs to the same class of third-generation EGFR-TKIs. This further strengthens the possibility that N-Ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride, based on its structural similarities to other EGFR-TKIs, could exhibit some degree of interaction with the EGFR tyrosine kinase target [].
Compound Description: This molecule, a chalcone derivative, has been investigated for its potential as an antimalarial agent through molecular docking studies with Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) [].
Compound Description: SSR126768A is a potent and selective, orally active oxytocin (OT) receptor antagonist characterized by nanomolar affinity for rat and human recombinant and native OT receptors [].
Relevance: Both SSR126768A and the target compound share the core structure of an indole ring system. SSR126768A incorporates a 3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl moiety, while the target compound features a 1-methyl-3-phenyl-1H-indol-2-yl group. This structural similarity suggests that the target compound might also interact with the oxytocin receptor, albeit potentially with different binding affinities and selectivity profiles compared to SSR126768A. Further investigation is necessary to confirm any potential activity of the target compound toward the oxytocin receptor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.